(1-Phenylethyl)malononitrile
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Overview
Description
(1-Phenylethyl)malononitrile is an organic compound with the chemical formula C11H10N2. It is a colorless to light yellow liquid with a distinctive smell at room temperature. This compound is soluble in various organic solvents, such as ethanol and dimethylformamide, and has a boiling point of 274-276°C at atmospheric pressure .
Preparation Methods
The preparation of (1-Phenylethyl)malononitrile primarily involves the reaction of ethyl malonyl acetate with benzaldehyde. The process includes heating the reaction mixture, performing a condensation reaction, and purifying the product by distillation . Another method involves the Michael addition reaction between substituted nitroolefins and masked acyl cyanide reagents, which serves as carbon monoxide equivalents .
Chemical Reactions Analysis
(1-Phenylethyl)malononitrile undergoes various chemical reactions, including:
Scientific Research Applications
(1-Phenylethyl)malononitrile is utilized in various scientific research applications:
Mechanism of Action
The specific mechanism of action for (1-Phenylethyl)malononitrile in its applications is not well-documented. its role as an intermediate in organic synthesis suggests it participates in various molecular pathways, facilitating the formation of complex organic compounds.
Comparison with Similar Compounds
(1-Phenylethyl)malononitrile can be compared with other nitrile compounds such as malononitrile and phenacylmalononitrile:
Malononitrile: A simpler nitrile compound with the formula CH2(CN)2, used in the synthesis of thiamine and other pharmaceuticals.
Phenacylmalononitrile: Prepared by treating malononitrile with phenacyl bromide, used in the synthesis of various organic compounds.
This compound stands out due to its specific applications in OLEDs and its role as an intermediate in the synthesis of more complex organic molecules.
Properties
CAS No. |
51084-12-9 |
---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(1-phenylethyl)propanedinitrile |
InChI |
InChI=1S/C11H10N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6,9,11H,1H3 |
InChI Key |
PSAGKLLRDSJIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)C#N |
Origin of Product |
United States |
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